molecular formula C10H12N4O B1384209 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one CAS No. 65004-42-4

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No. B1384209
CAS RN: 65004-42-4
M. Wt: 204.23 g/mol
InChI Key: XIFVEJXUSTTZKD-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, also referred to as dimethylpyrazolone, is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. It is a synthetic compound that has been used as a starting material for the synthesis of other compounds. This compound has been found to have a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.

Scientific Research Applications

Spin Crossover and Polymorphism in Iron(II) Complexes

A study by Bushuev et al. (2014) explores a mononuclear iron(II) complex, where a ligand structurally related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one exhibits multiple phases with different spin crossover regimes. This phenomenon highlights the compound's potential in spintronics and materials science (Bushuev et al., 2014).

Dual Emission in ESIPT-capable Pyrimidines

Shekhovtsov et al. (2023) synthesized ESIPT-capable pyrimidine-based compounds, including a derivative of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one. These compounds show dual emission, indicating their potential use in advanced optical materials and sensors (Shekhovtsov et al., 2023).

Corrosion Inhibition

Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds, including derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, to understand their efficiency as corrosion inhibitors. This research is vital for industrial applications in preventing material degradation (Wang et al., 2006).

Synthesis of Heterocyclic Compounds

Fadda et al. (2012) utilized a related compound in the synthesis of various pyrazole, pyridine, and pyrimidine derivatives. These synthesized compounds have potential applications in pharmaceuticals and agrochemicals (Fadda et al., 2012).

Solvatomorphs and Polymorphs in Spin Crossover

Bushuev et al. (2016) investigated the solvatomorphs and polymorphs of a complex involving a related ligand, demonstrating significant spin crossover properties. This research provides insights into molecular design for targeted properties in materials (Bushuev et al., 2016).

Metal Complexes and Their Properties

Bushuev et al. (2009) synthesized copper(II) and cobalt(II) complexes with a ligand structurally similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, uncovering their weak antiferromagnetic interactions. These complexes are significant for understanding magnetic properties in coordination chemistry (Bushuev et al., 2009).

Anticancer Activity of Heterocyclic Compounds

Metwally et al. (2016) explored the synthesis and anticancer activity of new heterocyclic compounds based on a structure related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, indicating its potential in medicinal chemistry (Metwally et al., 2016).

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6-5-9(15)12-10(11-6)14-8(3)4-7(2)13-14/h4-5H,1-3H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFVEJXUSTTZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346841
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

CAS RN

65004-42-4
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
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2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
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2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
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2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
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2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Reactant of Route 6
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Citations

For This Compound
1
Citations
C Soares de Melo, V Singh, A Myrick… - Journal of Medicinal …, 2021 - ACS Publications
Phenotypic screening of a Medicines for Malaria Venture compound library against Mycobacterium tuberculosis (Mtb) identified a cluster of pan-active 2-pyrazolylpyrimidinones. The …
Number of citations: 9 pubs.acs.org

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